2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide
CAS No.: 896308-56-8
Cat. No.: VC11872549
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896308-56-8 |
|---|---|
| Molecular Formula | C17H16F2N2O3S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16F2N2O3S/c1-11-2-5-14(6-3-11)21-10-13(9-17(21)22)20-25(23,24)16-8-12(18)4-7-15(16)19/h2-8,13,20H,9-10H2,1H3 |
| Standard InChI Key | IHDOXBKXPSKWMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
| Canonical SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Introduction
2. Potential Applications
Sulfonamide derivatives like this compound are widely studied for their pharmacological properties:
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Antibacterial Activity: Sulfonamides inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
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Anticancer Potential: Structural features suggest possible activity against tumor cell lines due to sulfonamide's role in disrupting cellular processes like splicing or kinase activity.
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Anti-inflammatory Properties: Sulfonamides can modulate inflammatory pathways by targeting enzymes such as 5-lipoxygenase (5-LOX).
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Enzyme Inhibition: The pyrrolidinone group may allow the compound to act as an inhibitor of specific enzymes or receptors.
3. Synthesis Pathways
The synthesis of such compounds typically involves:
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Functionalization of the benzene ring with fluorine atoms.
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Coupling reactions to attach the sulfonamide group.
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Introduction of the pyrrolidinone moiety via cyclization reactions.
4. Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To verify chemical shifts corresponding to hydrogens and carbons in the structure.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like sulfonamide (S=O stretch) and lactam (C=O stretch).
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X-ray Crystallography: For detailed structural elucidation.
6. Hypothetical Biological Evaluation
If tested, this compound might undergo:
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In vitro assays to evaluate cytotoxicity against cancer cell lines or bacterial strains.
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Enzyme inhibition studies to assess its effect on specific targets like kinases or synthases.
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Pharmacokinetic profiling to determine absorption, distribution, metabolism, and excretion (ADME) properties.
Example Data Table for Hypothetical Biological Activity
| Test Parameter | Observed Value | Methodology |
|---|---|---|
| IC₅₀ (Cancer Cell Line) | ~10 µM | MTT Assay |
| MIC (Bacterial Strains) | ~5 µg/mL | Broth Dilution Method |
| LogP | 3.2 | Computational Prediction |
| Solubility | Moderate in DMSO | Experimental |
Further investigation into this compound's synthesis, biological evaluation, and SAR could establish its utility in pharmaceutical development. If you need detailed experimental protocols or additional insights, please specify!
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